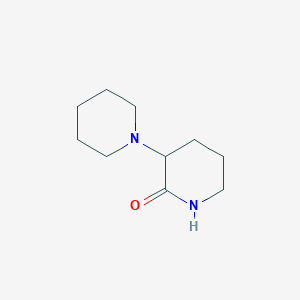

1,3'-Bipiperidin-2'-one

Descripción general

Descripción

“1,3’-Bipiperidin-2’-one” is a chemical compound that belongs to the family of organic compounds known as bipyridines . Bipyridines consist of two pyridyl rings and are colorless solids, soluble in organic solvents and slightly soluble in water . They are of significance in pesticides .

Synthesis Analysis

The synthesis of 2-piperidinones, which include “1,3’-Bipiperidin-2’-one”, has been achieved through an organophotocatalysed [1 + 2 + 3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .

Molecular Structure Analysis

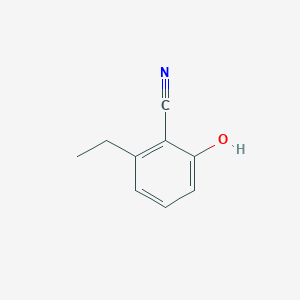

The molecular formula of “1,3’-Bipiperidin-2’-one” is C10H18N2O . The structure of this compound can be found in databases like ChemSpider and PubChem .

Chemical Reactions Analysis

Piperidones, including “1,3’-Bipiperidin-2’-one”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized and bio-assayed for their varied activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3’-Bipiperidin-2’-one” can be found in databases like ChemSpider and PubChem .

Aplicaciones Científicas De Investigación

Chemokine Receptor Antagonism

- Bipiperidine amide compounds, including 1,3'-Bipiperidin-2'-one derivatives, have been identified as antagonists for the CC chemokine receptor 3 (CCR3). These compounds are significant due to their potential in inhibiting calcium flux and eosinophil chemotaxis, which are crucial in allergic responses (Ting et al., 2005).

Catalysis in Organic Chemistry

- Derivatives of 1,3'-Bipiperidin-2'-one have been utilized as ligands in iron-catalyzed reactions. For example, an aminopyridine ligand derived from bipiperidine facilitated selective olefin epoxidation with hydrogen peroxide, highlighting its utility in organic synthesis (Mikhalyova et al., 2012).

Synthesis of Complex Molecules

- The compound has been employed in the diastereoselective synthesis of complex molecules such as 3,3′-bipiperidine and its oxygenated analogues. This synthesis involves a ring-opening/ring-closing metathesis sequence, demonstrating the compound's versatility in organic chemistry (Maougal et al., 2014).

Optical Resolution and Chiral Chemistry

- The optical resolution of DL-2,2′-bipiperidine through its cobalt(III) complex has been explored, indicating the role of 1,3'-Bipiperidin-2'-one derivatives in chiral chemistry and the production of optically pure compounds (Sato et al., 1985).

Enantioselective Catalysis

- Complexes derived from enantiomeric bipiperidine and copper(II) acetate have been used as catalysts in enantioselective reactions, such as the Henry reaction. This showcases the compound's relevance in asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals (Noole et al., 2010).

DNA Interaction Studies

- Studies involving amine-bridged binuclear complexes with 4,4′-bipiperidine and DNA constituents have been conducted. This research provides insights into the compound's interaction with biological molecules, which is significant in the field of biochemistry and pharmacology (Khalaf Alla et al., 2015).

Polymer Chemistry

- Bipiperidine derivatives have been used in the synthesis of nematic polyurethanes, indicating their role in the development of advanced materials with specific properties like thermostability and crystallinity (Kricheldorf & Awe, 1989).

Antiproliferative Agents in Cancer Research

- Bipiperidine conjugates have been investigated as soluble sugar surrogates in DNA-intercalating antiproliferative polyketides, which are significant in the development of new cancer therapeutics (Ueberschaar et al., 2016).

Enzyme Inhibition Research

- Bipiperidine-based inhibitors have been studied for their tyrosinase inhibition properties, contributing to the understanding of enzyme inhibition and potential applications in medicinal chemistry (Khan et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-piperidin-1-ylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-9(5-4-6-11-10)12-7-2-1-3-8-12/h9H,1-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQUDTWVZQIELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3'-Bipiperidin-2'-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

![tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1375670.png)

![tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B1375672.png)

![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)